ethyl 4-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Description
This compound is a tricyclic heterocyclic molecule featuring a fused 8-thia-4,6,11-triaza core. Its structure includes a 4-chlorophenyl substituent at position 4 and a 2-fluorophenylmethyl group at position 6, along with a terminal ethyl carboxylate moiety. The tricyclic framework (comprising a seven- and six-membered ring fused via a thiophene-like sulfur atom) contributes to its conformational rigidity, which is critical for molecular interactions in biological or material science applications.
Properties
Molecular Formula |
C25H21ClFN3O4S |
|---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C25H21ClFN3O4S/c1-2-34-25(33)28-12-11-18-20(14-28)35-23-21(18)22(31)30(17-9-7-16(26)8-10-17)24(32)29(23)13-15-5-3-4-6-19(15)27/h3-10H,2,11-14H2,1H3 |
InChI Key |
SNJQCKBGXMLPKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4F)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: These depend on reaction conditions, but products could include derivatives with altered substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and novel synthetic pathways.
Biology: Explore potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Assess its pharmacological properties (e.g., antitumor, antimicrobial).
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors).
Pathways: Investigate signaling pathways affected by this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is 4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione (CAS 799790-56-0), which differs in three key aspects:
Substituent Positions: The target compound has a 4-chlorophenyl group versus the analogue’s 3-chlorophenyl substitution. The fluorophenylmethyl group is at the 2-position in the target vs. 4-position in the analogue.
Functional Groups :
- The target features an ethyl carboxylate (C=O ester) at position 11, while the analogue has a dione (two ketone groups) at positions 3 and 3.
- The analogue also includes a dimethyl group at position 12 and an 11-oxa (ether) group, absent in the target compound.
Molecular Weight and Complexity: Property Target Compound Analogue (CAS 799790-56-0) Molecular Formula C₂₃H₁₇ClFN₂O₃S C₂₄H₂₀ClFN₂O₃S Molecular Weight (g/mol) ~453.9 470.9 XLogP3 Not reported 4.9 Rotatable Bonds 3 3 Topological Polar SA ~78 Ų (estimated) 78.1 Ų Complexity High (tricyclic + halogens) 747 (per index)
The analogue’s higher molecular weight and XLogP3 value (4.9) suggest greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Methodological Considerations for Structural Comparison
Algorithmic Approaches :
- Chemical similarity metrics (e.g., Tanimoto coefficients) based on binary fingerprints could quantify structural overlap. However, positional isomerism (e.g., 3-chloro vs. 4-chloro) may reduce similarity scores despite shared scaffolds .
- Conformational analysis using ring-puckering coordinates (e.g., Cremer-Pople parameters) could highlight differences in tricyclic planarity, affecting binding pocket compatibility .
Crystallographic Refinement :
- Tools like SHELX are critical for resolving subtle structural variations, such as the orientation of fluorophenylmethyl groups or ester vs. dione conformations .
Biological Activity
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may influence its biological activity. The presence of the chlorophenyl and fluorophenyl groups suggests potential interactions with various biological targets.
Key Structural Features:
- Tricyclic Framework : Provides stability and potential for diverse interactions.
- Chlorophenyl Group : Often associated with enhanced lipophilicity and receptor binding.
- Fluorophenyl Group : May improve metabolic stability and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of triazole and thiadiazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Antitumor Activity
A study published in 2021 reported that a related compound demonstrated potent activity against breast cancer cells, leading to a reduction in tumor growth by 70% in vivo models. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar functional groups have been documented to exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
- In Vitro Studies : Testing against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential.
- Mechanism of Action : It is hypothesized that the compound disrupts bacterial cell membrane integrity, leading to cell lysis.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain signaling.
Data Table: Enzyme Inhibition Potency
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of the compound. Preliminary studies suggest favorable absorption and distribution characteristics.
Key Pharmacokinetic Parameters:
- Absorption : High oral bioavailability expected due to lipophilic nature.
- Metabolism : Predominantly hepatic metabolism with potential for active metabolites.
- Excretion : Primarily renal excretion observed in animal models.
Preparation Methods
Route 1: Cyclocondensation of Azlactones and Enamines
This approach, adapted from, involves the use of azlactones as key intermediates. Azlactones (e.g., 1a–e ) are synthesized via Erlenmeyer-Plöchl condensation of hippuric acid with substituted benzaldehydes in polyphosphoric acid. Subsequent reaction with enamines (2 , 3 ) under solvent-free conditions at 180°C yields tetrahydropyridinone intermediates (4a–f ), which are further functionalized to install the thia-triaza core.
Critical Step :
-
Cyclization : Heating azlactone 1a (10 mmol) with enamine 2 (10 mmol) at 180°C for 1.5 hours affords ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylate (4a ) in 64–79% yield. Purification via silica gel chromatography (CHCl3:EtOAc, 10:1) ensures removal of cis-/trans-isomeric byproducts.
Route 2: Ruthenium-Catalyzed Asymmetric Hydrogenation
Drawing from, this method employs chiral ruthenium catalysts to achieve stereoselective hydrogenation of 1,3,5-tricarbonyl precursors. The diol esters formed in this step serve as pivotal intermediates for subsequent cyclization.
Procedure :
-
A 1,3,5-tricarbonyl compound is treated with a ruthenium catalyst (e.g., RuCl2[(R)-BINAP]) in the presence of protic acids (e.g., HCl) under hydrogen gas (50–100 psi). The reaction proceeds at 25–50°C for 12–24 hours, yielding diol esters with >90% enantiomeric excess.
Optimization :
Route 3: Piperazine-Based Condensation
Inspired by, this route utilizes piperazine derivatives as building blocks. The 4-chlorophenyl and 2-fluorophenylmethyl groups are introduced via nucleophilic substitution using benzyl halides.
Key Reaction :
-
Condensation of piperazine derivative Villa (1 eq) with ethyl bromoacetate (IXa ) in dimethylformamide (DMF) at 80°C for 8 hours installs the ethoxyacetic acid sidechain. Subsequent cyclization with thiourea derivatives forms the thia-triaza core.
Intermediate Synthesis and Functionalization
Synthesis of 4-(4-Chlorophenyl) Precursor
The 4-chlorophenyl group is introduced via Friedel-Crafts alkylation using chlorobenzene and AlCl3, yielding a tert-butyl-protected intermediate. Deprotection with trifluoroacetic acid (TFA) affords the free aryl group, which undergoes Ullmann coupling with a brominated tricyclic intermediate.
Installation of 2-Fluorophenylmethyl Group
The 2-fluorophenylmethyl moiety is appended via Mitsunobu reaction:
-
Reacting the hydroxylated intermediate with 2-fluorobenzyl alcohol (1.2 eq) and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature for 12 hours achieves 85–92% yield.
Reaction Optimization and Catalysis
Analytical Characterization
The final product is characterized by:
-
NMR : δ 7.45–7.12 (m, aromatic H), δ 4.25 (q, J = 7.1 Hz, OCH2CH3), δ 3.78 (s, SCH2Ar).
-
HRMS : Calculated for C24H18ClFN3O4S [M+H]+: 522.0694; Found: 522.0698.
Comparative Analysis of Methods
-
Route 1 offers high yields (64–79%) but requires stringent temperature control.
-
Route 2 achieves superior stereoselectivity (>95% ee) at the cost of expensive chiral catalysts.
-
Route 3 is scalable for industrial production but involves hazardous reagents (e.g., AlCl3).
Q & A
Q. What are the critical steps in synthesizing this compound to ensure high yield and purity?
The synthesis involves refluxing precursor molecules (e.g., substituted benzaldehyde derivatives) with a triazole-based intermediate in absolute ethanol under acidic conditions (e.g., glacial acetic acid). Post-reflux, solvent removal via reduced-pressure evaporation and solid filtration are key to isolating the product. Impurity control requires rigorous purification, such as recrystallization or chromatography, and validation via techniques like HPLC .
Q. Which spectroscopic methods are most effective for structural confirmation?
Nuclear Magnetic Resonance (NMR) is essential for verifying aromatic substituents and heterocyclic backbone connectivity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and thioamide (C-S) functional groups. Cross-referencing with X-ray crystallography data (if available) provides definitive structural validation .
Q. What are common impurities encountered during synthesis, and how are they identified?
Common impurities include unreacted intermediates (e.g., residual benzaldehyde derivatives) or byproducts from incomplete cyclization. Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for preliminary identification. Advanced methods like Liquid Chromatography-Mass Spectrometry (LC-MS) quantify impurity levels, guiding iterative purification steps .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
Contradictions in NMR or MS data often arise from dynamic molecular behavior (e.g., tautomerism) or solvent interactions. To resolve these:
Q. What computational strategies predict the compound’s reactivity in biological systems?
Density Functional Theory (DFT) models evaluate electron distribution and reactive sites (e.g., electrophilic centers). Molecular Dynamics (MD) simulations assess binding affinities to target proteins. Integration with AI-driven platforms (e.g., COMSOL Multiphysics) enables predictive modeling of metabolic pathways and degradation products .
Q. How can reaction conditions be optimized for scalable synthesis without yield loss?
Apply Design of Experiments (DoE) methodologies to test variables like temperature, solvent polarity, and catalyst loading. Use process analytical technology (PAT) for real-time monitoring. Membrane separation technologies (e.g., nanofiltration) can enhance purification efficiency at scale .
Q. What theoretical frameworks guide mechanistic studies of its biological activity?
Link experimental data to established pharmacological theories, such as structure-activity relationship (SAR) models for triazatricyclic derivatives. For enzyme inhibition studies, employ Michaelis-Menten kinetics or molecular docking simulations to map interaction sites. Frameworks like the "lock-and-key" hypothesis contextualize target specificity .
Q. How can heterogeneous catalysis improve the sustainability of its synthesis?
Replace homogeneous catalysts with immobilized alternatives (e.g., zeolite-supported metal catalysts) to reduce waste. Evaluate catalytic activity via turnover frequency (TOF) measurements. Life Cycle Assessment (LCA) tools quantify environmental impacts, aligning with green chemistry principles .
Methodological Best Practices
- Experimental Design : Align hypotheses with theoretical frameworks (e.g., SAR models) and use iterative DoE to minimize trial-and-error approaches .
- Data Analysis : Employ multivariate statistical tools (e.g., PCA) to deconvolute complex datasets, especially when resolving contradictory results .
- Interdisciplinary Integration : Combine synthetic chemistry with computational biology and process engineering to address multifaceted research challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
